molecular formula C16H11NO4S B11572652 2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid

2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid

Cat. No.: B11572652
M. Wt: 313.3 g/mol
InChI Key: NUNPZIKBOGZEAL-UHFFFAOYSA-N
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Description

2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-acetoxyphenylamine with 2-aminothiophenol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the benzothiazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(4-Acetoxyphenyl)benzo[d]thiazole-6-carboxylic acid can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C16H11NO4S

Molecular Weight

313.3 g/mol

IUPAC Name

2-(4-acetyloxyphenyl)-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C16H11NO4S/c1-9(18)21-12-5-2-10(3-6-12)15-17-13-7-4-11(16(19)20)8-14(13)22-15/h2-8H,1H3,(H,19,20)

InChI Key

NUNPZIKBOGZEAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O

Origin of Product

United States

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